molecular formula C10H13NO2S B6256120 2-methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid CAS No. 1498156-73-2

2-methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B6256120
CAS No.: 1498156-73-2
M. Wt: 211.3
InChI Key:
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Description

2-methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol This compound features a propanoic acid backbone with a methyl group at the second position and a pyridin-3-ylmethylsulfanyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinepropionic acid with a suitable thiol reagent under controlled conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as methanol or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-ylmethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines or alkoxides; reactions may require a base and are conducted in polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is unique due to the specific positioning of the methyl and pyridin-3-ylmethylsulfanyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

CAS No.

1498156-73-2

Molecular Formula

C10H13NO2S

Molecular Weight

211.3

Purity

95

Origin of Product

United States

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